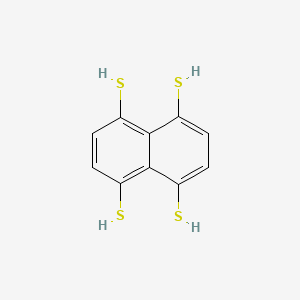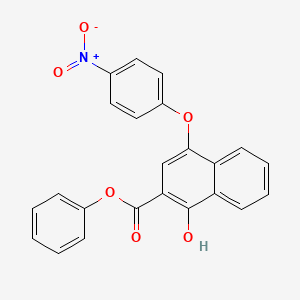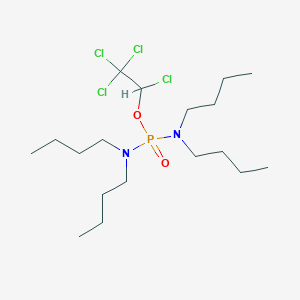
1,2,2,2-Tetrachloroethyl N,N,N',N'-tetrabutylphosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate is a complex organic compound characterized by its unique structure and chemical properties. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate involves several steps. One common method includes the reaction of 1,2,2,2-tetrachloroethane with N,N,N’,N’-tetrabutylphosphorodiamidate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxic properties.
1,2,2,2-Tetrachloroethyl N,N-diethylcarbamate: Another compound with similar structural features but different applications.
The uniqueness of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
62530-28-3 |
|---|---|
Molekularformel |
C18H37Cl4N2O2P |
Molekulargewicht |
486.3 g/mol |
IUPAC-Name |
N-butyl-N-[(dibutylamino)-(1,2,2,2-tetrachloroethoxy)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C18H37Cl4N2O2P/c1-5-9-13-23(14-10-6-2)27(25,26-17(19)18(20,21)22)24(15-11-7-3)16-12-8-4/h17H,5-16H2,1-4H3 |
InChI-Schlüssel |
OAIYJBSONVWGIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OC(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)


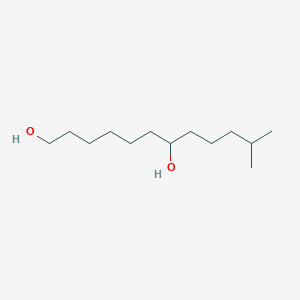
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
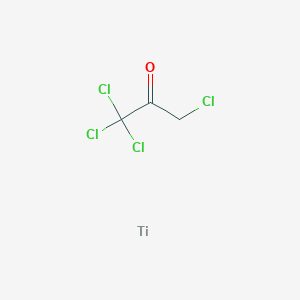
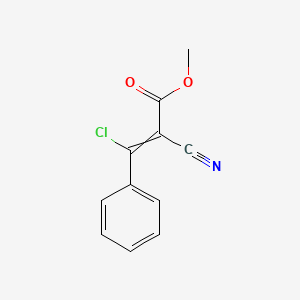
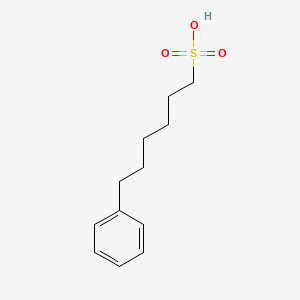
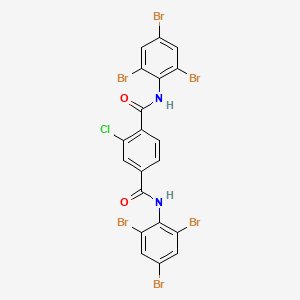
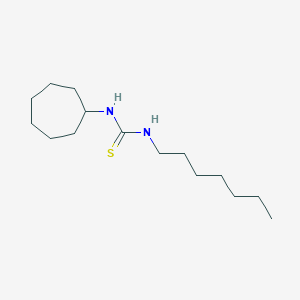
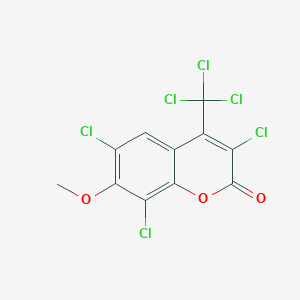
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
